Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride
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Overview
Description
Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique bicyclic structure, which includes a cyclopropane ring fused to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride typically involves the reaction of 1,2,3,4-tetrahydropyrazines with diethylzinc and diiodomethane to form the key cyclopropane ringThe resulting intermediate is then subjected to further reactions to introduce the benzyl and carboxylate groups, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or carboxylate derivatives.
Scientific Research Applications
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A common scaffold in pharmaceutical compounds.
Homopiperazine: A modified piperazine with an additional carbon atom.
2-methylpiperazine: A piperazine derivative with a methyl group.
Uniqueness
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride is unique due to its fused cyclopropane and piperazine rings, which impart distinct physicochemical properties. This structure results in lower basicity compared to piperazine and its derivatives, potentially leading to different pharmacokinetic and biological activity profiles .
Biological Activity
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate; hydrochloride
- Molecular Formula : C14H17ClN2O2
- Molecular Weight : 284.75 g/mol
- CAS Number : 1799792-87-2
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate acts primarily as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive function.
Key Mechanisms:
- Receptor Binding : The compound exhibits partial agonistic activity at nAChRs, influencing neurotransmitter release.
- Neuroprotective Effects : It may offer protective effects against neurodegenerative processes by modulating cholinergic signaling pathways.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of the compound against various cancer cell lines. For instance, research demonstrated that derivatives of benzyl 2,5-diazabicyclo[4.1.0]heptane exhibited significant cytotoxicity against breast (MDA-MB231) and cervical (CaSki) cancer cell lines without inducing necrosis, indicating a preference for apoptosis as a mechanism of cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB231 (Breast) | 12.5 | Apoptosis induction |
CaSki (Cervical) | 15.3 | Caspase-dependent pathway |
Case Studies
-
Study on Cancer Cell Lines :
A study published in the European Journal of Medicinal Chemistry investigated several derivatives of the compound and their effects on tumor cells. Compound 9e was noted for its selective cytotoxicity towards cancer cells while sparing normal lymphocytes, supporting its potential as a therapeutic agent with fewer side effects . -
Neuroprotective Study :
Another research highlighted the neuroprotective effects of benzyl 2,5-diazabicyclo[4.1.0]heptane derivatives in models of neurodegeneration, suggesting that they could mitigate oxidative stress and improve cognitive outcomes in animal models .
Synthesis and Derivatives
The synthesis of benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multi-step organic reactions starting from simpler bicyclic precursors. The resulting compounds can be modified to enhance their biological activity or selectivity.
Synthetic Route Overview:
- Starting Material : Bicyclic amine precursor.
- Reaction with Benzyl Chloride : In the presence of a base to form the benzyl derivative.
- Carboxylation : Introducing the carboxylic acid functionality through standard organic reactions.
Properties
IUPAC Name |
benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZREJPDQWMGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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